2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride
Description
This compound is a hydrochloride salt of a substituted acetic acid derivative featuring a 2-chloro-6-fluorophenyl group and a piperidin-1-yl moiety attached to the α-carbon. The hydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical formulations. The chloro and fluoro substituents on the phenyl ring likely improve lipophilicity and metabolic stability, while the piperidine group may influence receptor binding affinity, particularly in neurological or cardiovascular targets .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2.ClH/c14-9-5-4-6-10(15)11(9)12(13(17)18)16-7-2-1-3-8-16;/h4-6,12H,1-3,7-8H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKCJEHDLXSYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=C(C=CC=C2Cl)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, known by its CAS number 1461704-80-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
- Chemical Formula : C13H16ClFNO2
- Molecular Weight : 308.18 g/mol
- IUPAC Name : 2-(2-chloro-6-fluorophenyl)-2-piperidin-1-ylacetic acid; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammation and cancer pathways. Studies have shown that it may function as an anti-inflammatory and anticancer agent through the inhibition of specific kinases and modulation of signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid exhibit significant anti-inflammatory properties. For instance, in vitro studies have demonstrated that such compounds can reduce the activation of human hepatic stellate cells, which play a critical role in liver fibrosis and inflammation .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly as a Wee1 kinase inhibitor. Wee1 kinase is crucial for cell cycle regulation, and its inhibition can lead to enhanced sensitivity of cancer cells to DNA-damaging agents. In preclinical models, derivatives of this compound have shown promise in treating cancers with specific mutations (e.g., H3K27M) .
Case Studies and Experimental Data
- In Vitro Studies : Various studies have assessed the compound's efficacy against different cancer cell lines. For example, derivatives were found to significantly inhibit cell proliferation in models of chronic lymphocytic leukemia (CLL) .
- Antimicrobial Activity : The compound's structural analogs have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 0.3 to 8.5 µM against E. coli and Pseudomonas aeruginosa .
- Structure-Activity Relationship (SAR) : Research into the SAR has indicated that modifications to the piperidine ring can enhance biological activity, suggesting a pathway for optimizing therapeutic efficacy .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Its structural features suggest several possible mechanisms of action:
- Receptor Modulation:
- Antidepressant Activity:
- Analgesic Properties:
Pharmacological Studies
Case Studies:
Several studies have documented the pharmacological effects of related compounds, providing insights into the potential applications of this compound:
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine under controlled conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Synthetic Route Overview:
- Starting Materials: 2-chloro-6-fluorobenzyl chloride and piperidine.
- Reaction Conditions: Conducted in an organic solvent (e.g., dichloromethane) under basic conditions (e.g., sodium hydroxide).
- Purification: Crystallization or chromatography techniques are employed to obtain the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the α-Carbon
a) 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride (CAS 1334145-93-5)
- Key Difference: Replaces the piperidin-1-yl group with dimethylamino.
- Piperidine’s cyclic structure may enhance conformational rigidity, improving target binding .
- Status : Discontinued commercial availability suggests possible stability or synthesis challenges .
b) Methyl α-phenyl-2-piperidineacetate hydrochloride (CAS 23655-65-4)
- Key Difference : Lacks halogen substituents (chloro, fluoro) and features a methyl ester instead of a carboxylic acid.
- Implications: The ester acts as a prodrug, requiring hydrolysis in vivo for activity.
c) Ethyl(fluorophenyl)(piperidin-2-yl)acetate
Functional Group and Core Structure Comparisons
a) Cannabinoid Receptor Ligands (e.g., Rimonabant)
- Key Difference : Pyrazole core (rimonabant) vs. acetic acid backbone.
- Implications : The acetic acid moiety in the target compound may engage in hydrogen bonding distinct from pyrazole’s hydrophobic interactions, leading to divergent receptor selectivity (e.g., CB1 vs. other GPCRs) .
b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
Halogenation Impact
- Target Compound : 2-chloro-6-fluorophenyl substitution balances electron-withdrawing effects (enhancing stability) and lipophilicity (improving membrane permeability).
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents (Phenyl, Amino) | Salt Form | Key Properties/Notes |
|---|---|---|---|---|
| 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid HCl | Not Provided | 2-Cl-6-F-phenyl, piperidin-1-yl | HCl | High solubility; likely CNS activity |
| 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid HCl | 1334145-93-5 | 2-Cl-6-F-phenyl, dimethylamino | HCl | Discontinued; reduced rigidity |
| Methyl α-phenyl-2-piperidineacetate HCl | 23655-65-4 | Phenyl, piperidin-2-yl | HCl | Prodrug; unhalogenated, lower lipophilicity |
| Ethyl(fluorophenyl)(piperidin-2-yl)acetate | Not Provided | Fluorophenyl, piperidin-2-yl | None | Ester form; chiral sensitivity |
Preparation Methods
Stepwise Synthesis Overview
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-chloro-6-fluorophenylacetic acid derivative | Starting from chlorofluorobenzene derivatives, functionalization to acetic acid moiety | Intermediate acid derivative |
| 2 | Nucleophilic substitution with piperidine | Reaction of acid derivative with piperidine in organic solvent (e.g., acetonitrile), presence of base (K2CO3) | Formation of 2-(2-chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid |
| 3 | Formation of hydrochloride salt | Treatment with hydrochloric acid in suitable solvent | 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride |
This method ensures high purity and yield, with the hydrochloride salt form improving solubility and stability for further applications.
Representative Synthetic Procedure (Based on Patent WO2014188453A2 and VulcanChem Data)
- The organic layer containing the intermediate compound is first concentrated by distillation under reduced pressure.
- Ethyl acetate is added, and the mixture is heated to facilitate crystallization or further reaction steps.
- The crude product undergoes purification, often by extraction and chromatographic techniques.
- The final product is isolated as a hydrochloride salt by treatment with hydrochloric acid.
This process is scalable and designed to minimize side reactions, ensuring reproducibility and consistent product quality.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using mixtures such as 10% methanol in chloroform is employed to purify the crude product.
- Extraction: Organic layers are dried over anhydrous magnesium sulfate to remove moisture.
- Crystallization: The hydrochloride salt is often crystallized from suitable solvents to obtain a stable solid form.
- Characterization: NMR, mass spectrometry, and melting point analysis confirm the structure and purity.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, Ethyl acetate | Solvent choice affects reaction rate and purity |
| Base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |
| Temperature | Reflux (approx. 60-80 °C) | Ensures completion of substitution |
| Reaction Time | 6-8 hours | Monitored by TLC |
| Purification Method | Chromatography, extraction | Removes impurities |
| Salt Formation | Treatment with HCl in organic solvent | Produces hydrochloride salt for stability |
| Yield | Typically >80% | High yield achievable with optimized conditions |
Research Findings and Optimization Notes
- The presence of chloro and fluoro substituents on the phenyl ring influences the reactivity and binding properties of the compound, necessitating careful control of reaction conditions to avoid dehalogenation or side reactions.
- The hydrochloride salt form enhances aqueous solubility, which is beneficial for subsequent biological testing or pharmaceutical formulation.
- Alternative synthetic routes involving alkylation of phenylpyridazinone derivatives with piperidine-containing intermediates have been reported in related compounds, suggesting potential for method adaptation.
- The use of catalytic amounts of potassium iodide has been shown to improve reaction efficiency in similar nucleophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis of structurally related piperidine derivatives (e.g., 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride ) involves nucleophilic substitution or condensation reactions. For this compound, key steps include:
- Piperidine ring introduction : Alkylation or reductive amination under controlled pH (4–6) to avoid side reactions.
- Chloro-fluorophenyl integration : Use of 2-chloro-6-fluorophenylacetic acid precursors (as in NIST mass spectrometry data ), coupled with HCl-mediated salt formation.
- Critical parameters : Temperature (93–96°C for HCl-mediated steps ), solvent polarity (water or ethanol), and stoichiometric ratios (e.g., 1:1.2 for amine:halide).
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical techniques :
- HPLC/GC-MS : To detect impurities (e.g., unreacted 2-chloro-6-fluorophenylacetic acid ).
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., piperidinyl protons at δ 1.5–2.8 ppm ).
- XRD : For crystalline salt verification (as in nickel perchlorate complexes ).
- Reference standards : Cross-check against spectral libraries (e.g., NIST Chemistry WebBook ).
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the piperidine-acetic acid linkage at extreme pH (e.g., pH < 2 or >10).
- Thermal stability : TGA/DSC analysis (as in combustion engineering studies ) reveals decomposition above 200°C.
- Salt dissociation : HCl counterion stability in aqueous solutions (observe via conductivity measurements ).
Q. How can researchers resolve contradictions in pharmacological activity data linked to stereochemical or impurity variations?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers (as in β-lactam derivatives ).
- Impurity profiling : Compare batch-specific bioactivity (e.g., trace 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine may antagonize targets).
- Dose-response studies : Establish EC50/IC50 correlations with purity thresholds (>98% ).
Q. What theoretical frameworks guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Map interactions with receptors (e.g., piperidine’s role in GPCR binding ).
- QSAR models : Optimize substituents using Hammett constants (σ for chloro/fluoro groups ).
- Free-energy calculations : Predict binding affinity via MD simulations (as in nickel complexes ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Controlled experiments : Replicate solubility tests in standardized buffers (e.g., PBS pH 7.4 ).
- Particle size analysis : Use DLS to assess aggregation effects (critical for nanomolar-scale assays ).
- Batch variability : Trace synthesis conditions (e.g., recrystallization solvents ).
Key Research Considerations
- Safety : Follow protocols for chlorinated/fluorinated waste disposal .
- Theoretical grounding : Link synthetic strategies to reaction mechanisms (e.g., SN2 vs. radical pathways ).
- Data reproducibility : Document reaction conditions (e.g., HCl concentration ) and analytical parameters (e.g., NMR solvent ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
